phenyl N-(3-chlorophenyl)carbamate
Overview
Description
Phenyl N-(3-chlorophenyl)carbamate, also known as cloethocarb or fenocarb, is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
Scientific Research Applications
Phenyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
Target of Action
Phenyl N-(3-chlorophenyl)carbamate, also known as Chlorpropham , is a phenyl carbamate herbicide. It primarily targets plant growth processes, acting as a growth regulator and sprout suppressant .
Mode of Action
It is known to inhibit the activity of p-starch enzyme and interfere with rna and protein synthesis in plants . This disruption in biochemical processes results in the suppression of plant growth and sprouting .
Biochemical Pathways
Chlorpropham affects several biochemical pathways. It interferes with oxidative phosphorylation and photosynthesis, disrupting the energy production and growth of the plant . The compound is metabolized by the bacterium Bacillus licheniformis NKC-1, which degrades Chlorpropham through hydrolysis by CIPC hydrolase enzyme to yield 3-chloroaniline (3-CA) as a major metabolic product . An inducible 3-CA dioxygenase catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .
Pharmacokinetics
Its biodegradation by bacillus licheniformis nkc-1 suggests that it can be metabolized and broken down into simpler compounds . The presence of these metabolites has been confirmed by using various analytical techniques .
Result of Action
The action of Chlorpropham results in the suppression of plant growth and sprouting, making it an effective herbicide and plant growth regulator . Its degradation results in the release of ammonia, chloride ions, and carbon dioxide .
Action Environment
The action of Chlorpropham can be influenced by environmental factors. For instance, its degradation and the efficacy of its action can be affected by the presence of certain bacteria in the soil
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(3-chlorophenyl)carbamate can be synthesized through the reaction of phenyl isocyanate with 3-chloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is facilitated by the presence of a base such as triethylamine, which helps in the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phenol and 3-chloroaniline.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Phenol and 3-chloroaniline.
Oxidation: Quinones.
Substitution: Nitro or halogenated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
Isopropyl N-(3-chlorophenyl)carbamate (CIPC): Used as a herbicide and plant growth regulator.
Phenyl N-(2-chlorophenyl)carbamate: Similar structure but with the chlorine atom in a different position.
Phenyl N-(4-chlorophenyl)carbamate: Another positional isomer with different chemical properties.
Uniqueness
Phenyl N-(3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom on the aromatic ring can significantly affect the compound’s interaction with enzymes and other molecular targets, making it distinct from its isomers .
Properties
IUPAC Name |
phenyl N-(3-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRCCNDEGWDDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964934 | |
Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50699-50-8 | |
Record name | NSC29155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL N-(3-CHLOROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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